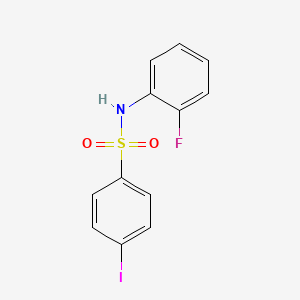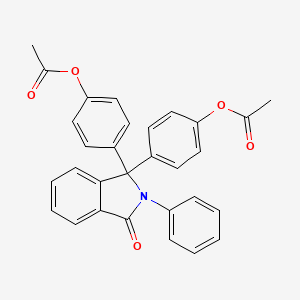![molecular formula C15H11BrN4O B4899741 N-[4-(4-bromo-1H-pyrazol-1-yl)phenyl]pyridine-2-carboxamide](/img/structure/B4899741.png)
N-[4-(4-bromo-1H-pyrazol-1-yl)phenyl]pyridine-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[4-(4-bromo-1H-pyrazol-1-yl)phenyl]pyridine-2-carboxamide, also known as BAY 61-3606, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a selective inhibitor of the protein tyrosine phosphatase SHP-2, which plays a critical role in various cellular signaling pathways. In
作用机制
N-[4-(4-bromo-1H-pyrazol-1-yl)phenyl]pyridine-2-carboxamide 61-3606 works by selectively binding to the active site of SHP-2 and inhibiting its phosphatase activity. This leads to the accumulation of phosphorylated proteins, which can have downstream effects on various cellular signaling pathways. The precise mechanism of action of this compound 61-3606 is still being studied, but it is believed to involve the disruption of protein-protein interactions and the modulation of downstream signaling pathways.
Biochemical and Physiological Effects
This compound 61-3606 has been shown to have a range of biochemical and physiological effects in various cell types and animal models. Inhibition of SHP-2 by this compound 61-3606 has been shown to reduce cell proliferation, induce apoptosis, and inhibit tumor growth in various cancer models. This compound 61-3606 has also been shown to modulate insulin signaling and glucose metabolism, making it a potential therapeutic target for diabetes. In addition, this compound 61-3606 has been shown to have anti-inflammatory effects, making it a potential therapeutic target for autoimmune disorders.
实验室实验的优点和局限性
N-[4-(4-bromo-1H-pyrazol-1-yl)phenyl]pyridine-2-carboxamide 61-3606 has several advantages for use in lab experiments. It is a highly selective inhibitor of SHP-2, which reduces the risk of off-target effects. It is also a potent inhibitor, with an IC50 in the low nanomolar range, making it suitable for use in a wide range of experimental settings. However, this compound 61-3606 does have some limitations. It is a relatively large and complex molecule, which can make it difficult to synthesize and purify. In addition, its mechanism of action is still being studied, which can make it challenging to interpret experimental results.
未来方向
There are several potential future directions for research on N-[4-(4-bromo-1H-pyrazol-1-yl)phenyl]pyridine-2-carboxamide 61-3606. One area of focus could be the development of new synthetic methods to improve the yield and purity of the compound. Another area of focus could be the identification of new therapeutic targets for this compound 61-3606, particularly in diseases where SHP-2 dysregulation has been implicated. Finally, further studies are needed to fully understand the mechanism of action of this compound 61-3606 and its downstream effects on cellular signaling pathways.
合成方法
The synthesis of N-[4-(4-bromo-1H-pyrazol-1-yl)phenyl]pyridine-2-carboxamide 61-3606 involves a series of chemical reactions that are carried out under controlled conditions. The starting materials for the synthesis include 4-bromo-1H-pyrazole, 4-aminophenylpyridine-2-carboxamide, and various reagents and solvents. The reaction proceeds through several steps, including nucleophilic substitution, condensation, and cyclization, to yield the final product. The synthesis of this compound 61-3606 has been optimized to ensure high purity and yield, making it suitable for use in scientific research.
科学研究应用
N-[4-(4-bromo-1H-pyrazol-1-yl)phenyl]pyridine-2-carboxamide 61-3606 has been used extensively in scientific research to study the role of SHP-2 in various cellular processes. SHP-2 is a critical regulator of cell growth, differentiation, and survival, and dysregulation of SHP-2 has been implicated in various diseases, including cancer, diabetes, and autoimmune disorders. By selectively inhibiting SHP-2, this compound 61-3606 can help researchers better understand the underlying mechanisms of these diseases and potentially identify new therapeutic targets.
属性
IUPAC Name |
N-[4-(4-bromopyrazol-1-yl)phenyl]pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BrN4O/c16-11-9-18-20(10-11)13-6-4-12(5-7-13)19-15(21)14-3-1-2-8-17-14/h1-10H,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAZJFFWBNOOGEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C(=O)NC2=CC=C(C=C2)N3C=C(C=N3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-{1-methyl-2-[(4-nitrophenyl)amino]ethyl}methanesulfonamide](/img/structure/B4899662.png)
![N-[3-(methylthio)phenyl]-2-(1-piperidinyl)acetamide](/img/structure/B4899671.png)
![6-oxo-1-(3-phenylpropyl)-N-{2-[4-(trifluoromethyl)phenyl]ethyl}-3-piperidinecarboxamide](/img/structure/B4899685.png)
![3,5-bis(4-methoxyphenyl)-1-[(4-methylphenyl)sulfonyl]-4,5-dihydro-1H-pyrazole](/img/structure/B4899688.png)

![4-[5-(3-benzyl-1,2,4-oxadiazol-5-yl)-2-pyridinyl]-1-methyl-2-piperazinone](/img/structure/B4899709.png)
![3-methoxy-N-{2-[(4-methylphenyl)amino]-2-oxoethyl}benzamide](/img/structure/B4899717.png)
![2-(3-chlorophenoxy)-N-(4-{[(2,6-dimethyl-4-pyrimidinyl)amino]sulfonyl}phenyl)propanamide](/img/structure/B4899733.png)
![1-[2-(allyloxy)benzyl]azepane](/img/structure/B4899747.png)

![N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-ethyl-N~1~-(2-methoxyethyl)glycinamide](/img/structure/B4899758.png)
![3-(benzyloxy)-N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-4-hydroxyphenyl]benzamide](/img/structure/B4899766.png)
![3-bromo-5-phenyl-N-(2-phenylethyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4899776.png)
